REACTION_CXSMILES
|
[Na].[CH2:2]([SH:6])[CH2:3][CH2:4][CH3:5].Cl[CH:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1.C([OH:15])C>>[CH2:2]([S:6][CH:9]1[CH2:10][CH2:11][CH2:12][C:8]1=[O:15])[CH2:3][CH2:4][CH3:5] |^1:0|
|
Name
|
|
Quantity
|
71.1 g
|
Type
|
reactant
|
Smiles
|
ClC1CCCC1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
64.8 g
|
Type
|
reactant
|
Smiles
|
C(CCC)S
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ethanol was removed from the mixture
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ether
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
DISTILLATION
|
Details
|
the resultant was then subjected to distillation
|
Type
|
CUSTOM
|
Details
|
giving 2-buthylthiocyclopentanone (90 g)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |